Ethyl Indane-5-carboxylate Ethyl Indane-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 105640-11-7
VCID: VC2318382
InChI: InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3
SMILES: CCOC(=O)C1=CC2=C(CCC2)C=C1
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

Ethyl Indane-5-carboxylate

CAS No.: 105640-11-7

Cat. No.: VC2318382

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl Indane-5-carboxylate - 105640-11-7

Specification

CAS No. 105640-11-7
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name ethyl 2,3-dihydro-1H-indene-5-carboxylate
Standard InChI InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Standard InChI Key MISHXOQPTHQOTJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(CCC2)C=C1
Canonical SMILES CCOC(=O)C1=CC2=C(CCC2)C=C1

Introduction

Chemical Identity and Structure

Ethyl Indane-5-carboxylate is characterized by its bicyclic structure that incorporates a dihydroindene moiety with an ethyl carboxylate functional group at the 5-position. This structural arrangement contributes to its distinctive chemical behavior and applications in organic synthesis.

Basic Identification Parameters

ParameterValue
CAS Number105640-11-7
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
IUPAC NameEthyl 2,3-dihydro-1H-indene-5-carboxylate
Alternative Names5-Indancarboxylic acid, ethyl ester; 1H-Indene-5-carboxylic acid, 2,3-dihydro-, ethyl ester
PubChem Compound ID330182

Structural Representation

The molecular structure features an indane core (a benzene ring fused with a cyclopentane ring) with a carboxylate group attached at the 5-position of the benzene portion. The carboxylate group is esterified with an ethyl group, resulting in the complete ethyl indane-5-carboxylate structure.

The compound can be represented through various structural notations that are valuable for computer-based chemical information systems:

Notation TypeRepresentation
Standard InChIInChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Standard InChIKeyMISHXOQPTHQOTJ-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC2=C(CCC2)C=C1
Canonical SMILESCCOC(=O)C1=CC2=C(CCC2)C=C1

Physical and Chemical Properties

Ethyl Indane-5-carboxylate possesses specific physical and chemical properties that influence its behavior in storage, handling, and chemical reactions.

Physical Properties

The compound exists as a colorless to pale yellow liquid under standard conditions and exhibits characteristics typical of aromatic esters:

PropertyValue/Description
Physical StateLiquid
AppearanceColorless to pale yellow
OdorPleasant, fruity
Boiling Point156°C at 20 mmHg
SolubilitySoluble in organic solvents (ethanol, ether); limited solubility in water

Chemical Properties

The chemical properties of Ethyl Indane-5-carboxylate are largely determined by the presence of both the indane ring system and the carboxylate functional group:

  • The carboxylate group can undergo various transformations typical of esters, including hydrolysis, transesterification, and reduction.

  • The indane core provides opportunities for functionalization at multiple positions.

  • The compound exhibits both aromatic and aliphatic character due to its fused ring system.

  • It can participate in electrophilic aromatic substitution reactions, although with selectivity influenced by the carboxylate group.

Synthesis Methods

Several synthetic routes to Ethyl Indane-5-carboxylate have been reported in the literature, demonstrating its accessibility through various methodologies.

Organolithium-Mediated Synthesis

One approach involves a multi-step process utilizing organolithium chemistry:

  • Starting with an alkyl iodide precursor

  • Treatment with tert-butyllithium (t-BuLi)

  • Followed by reaction with ethyl chloroformate under controlled conditions

This transformation proceeds through a complex mechanism involving lithium-iodine exchange, benzyne formation, cyclization, and trapping with ethyl chloroformate. The process creates the indane ring system with the carboxylate functionality appropriately positioned.

Cyclotrimerization Approach

An alternative synthetic pathway involves:

  • Preparation of a diyne monoester intermediate

  • Rhodium-catalyzed cyclotrimerization with TMS-acetylene

  • Subsequent hydrolysis to obtain the desired product

This method offers a different strategic approach to constructing the indane core with the carboxylate functionality.

Industrial-Scale Synthesis

For larger scale production, researchers have developed processes that routinely generate gram quantities of indane-5-carboxylate derivatives. These processes typically focus on optimizing yield, purity, and cost-effectiveness for commercial applications.

Applications in Organic Synthesis

Ethyl Indane-5-carboxylate serves as a versatile building block in organic synthesis, finding utility in multiple chemical transformations and synthetic pathways.

Role as a Synthetic Intermediate

The compound functions as a key intermediate in the synthesis of more complex molecules, particularly those requiring the indane structural motif:

  • It serves as a precursor for the synthesis of indanoylindoles, which possess interesting biological properties.

  • The carboxylate functionality provides a handle for further derivatization.

  • The compound can be hydrolyzed to the corresponding carboxylic acid, which can then undergo additional transformations.

Medicinal Chemistry Applications

In pharmaceutical research, Ethyl Indane-5-carboxylate has been utilized as a starting material for the synthesis of compounds with potential biological activities:

  • The indane scaffold appears in numerous bioactive compounds.

  • Derivatives and analogues synthesized from this compound may exhibit pharmacological properties.

  • Structure-activity relationship (SAR) studies often utilize such building blocks to develop new therapeutic candidates.

Reactivity Profile

The reactivity of Ethyl Indane-5-carboxylate is primarily dictated by its functional groups and structural features.

Carboxylate Group Reactions

The ester functionality can participate in various transformations:

  • Hydrolysis to form indane-5-carboxylic acid

  • Transesterification to form different esters

  • Reduction to form the corresponding alcohol

  • Amidation to form amide derivatives

  • Acyl substitution reactions

Indane Core Reactions

The indane ring system can undergo several reactions:

  • Benzylic oxidation at the methylene positions

  • Birch reduction of the aromatic ring

  • Electrophilic aromatic substitution at available positions

  • Cycloaddition reactions

  • Functionalization of the aliphatic portion

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary Measures

To ensure safe handling, several precautionary measures are recommended:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
ParameterTypical Value
Purity95-98%
FormLiquid
Storage TemperatureAmbient/Room temperature
Common UsesResearch purposes, organic synthesis

Market Presence

Multiple chemical suppliers offer Ethyl Indane-5-carboxylate, including:

  • VulcanChem

  • Sigma-Aldrich

  • Apollo Scientific

  • Achmem

  • Cymit Quimica

Each supplier may offer the compound with slight variations in purity, packaging, and pricing.

Research Applications

Ethyl Indane-5-carboxylate has been employed in various research contexts, demonstrating its utility across different areas of chemical investigation.

Synthetic Methodology Development

Researchers have utilized this compound in developing new synthetic methodologies:

  • As a model substrate for testing novel catalytic systems

  • In studies focused on developing selective functionalization strategies

  • For investigating reaction mechanisms involving carboxylate-containing substrates

Pharmaceutical Research

The indane scaffold present in Ethyl Indane-5-carboxylate holds significance in pharmaceutical research:

  • It has been employed in the synthesis of compounds with potential biological activities

  • Structure-activity relationship studies have utilized derivatives of this compound

  • The development of indanoylindoles with pharmaceutical potential has utilized this compound as a starting material

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